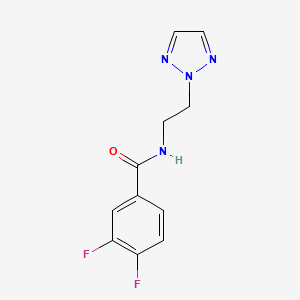

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

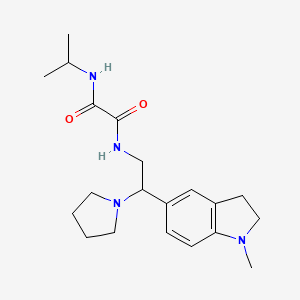

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It is a versatile heterocycle in organic synthesis due to its stability and unique reactivity .

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through various methods . One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The 1,2,3-triazole ring can exist in two tautomeric forms: the 1-H and 2-H tautomers . The 2-H tautomer is more stable in the gas phase .Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The reaction conditions and substrates can influence the direction of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 1,2,3-triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid . The polarity of 1,2,3-triazoles can be influenced by the position of the substituent on the nitrogen atom .Applications De Recherche Scientifique

Synthesis and Catalysis

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This compound, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, facilitates the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the chemical's utility in complex organic synthesis processes (Honey et al., 2012).

- Triazolylidenes have emerged as a powerful subclass of N-heterocyclic carbene ligands for transition metals, indicating their utility in catalysis. These compounds are accessible through regioselective [2 + 3] cycloaddition of alkynes and azides, with their mesoionic character making them stronger donors than traditional carbenes. Their application spans various bond-forming and redox reactions, further broadening their utility in chemical synthesis (Donnelly et al., 2013).

Material Science and Structural Analysis

- The synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating an α-ketoester functionality and two phenyl substituents have been reported. These compounds form self-assembled dimers in the solid state, enabling O⋯π-hole tetrel bonding interactions. This study provides insight into the influence of substituents on the nucleophilic/electrophilic nature of the groups involved, which is crucial for understanding molecular interactions in materials (Ahmed et al., 2020).

Chemical Reactivity and Mechanism Studies

- A novel method for the iron-catalyzed, fluoroamide-directed C-H fluorination has been developed. This process facilitates the chemoselective fluorine transfer to benzylic, allylic, and unactivated C-H bonds, demonstrating broad substrate scope and functional group tolerance. This research highlights the role of iron in mediating fluorine transfer, a significant advance in the field of organofluorine chemistry (Groendyke et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIODFTBOKRIWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2702426.png)

![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)

![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)

![N-(2-phenylethyl)-1-[4-(propionylamino)benzoyl]piperidine-4-carboxamide](/img/structure/B2702444.png)